
1-Butanol, 4-(ethenyloxy)-
概要
説明
“1-Butanol, 4-(ethenyloxy)-” is a chemical compound with the formula C₆H₁₂O₂ and a molecular weight of 116.084 daltons . It is also known as 4-(ethenyloxy)-1-butanol .
Molecular Structure Analysis
The molecular structure of “1-Butanol, 4-(ethenyloxy)-” consists of a butanol molecule where the hydrogen of the hydroxyl group is replaced by an ethenyloxy group . The canonical SMILES representation of this compound is C=COCCCCO .科学的研究の応用
Synthesis of Custom-Tailored Polymers
Vinyl ether monomers, including 1,4-Butanediol vinyl ether, are used for the precise synthesis of custom-tailored polymers . The tunable chemistry of vinyl ethers allows for the design and production of polymers with well-defined structures and controllable properties . This includes both homopolymerization and copolymerization systems .
Production of Polymeric Membranes
1,4-Butanediol vinyl ether is widely used as a cross-linking agent to synthesize polymeric membranes . These membranes have various applications, including in fuel cells .
Creation of Copolymer Networks
This compound is also used in the synthesis of copolymer networks . These networks have diverse applications in different fields, ranging from materials science to biomedical engineering.
Manufacture of Microspheres
1,4-Butanediol vinyl ether is used in the production of microspheres . These microspheres can be thermally expandable and have applications in various industries, including automotive and construction .
Photopolymerization
Vinyl ether esters, synthesized from vinyl ether alcohols and functional carboxylic acids, can be used in photopolymerization . This process can be performed under benign reaction conditions, with low energy consumption and high reaction rates .
Synthesis of Thermoset Resins
The monomers synthesized from 1,4-Butanediol vinyl ether can be used as different photo-curable thermoset resins . By changing the functional carboxylic acids, the architecture of the final polymer can be tailored .
Safety and Hazards
作用機序
Target of Action
1,4-Butanediol vinyl ether, also known as 4-(Vinyloxy)butan-1-ol or 1-Butanol, 4-(ethenyloxy)-, is a chemical compound that primarily targets polymerization processes . It is widely used as a cross-linking agent to synthesize polymeric membranes, copolymer networks, and microspheres .
Mode of Action
The structure of 1,4-Butanediol vinyl ether is characterized by a vinyl double bond directly connected with an ether bond. Due to the influence of an adjacent oxygen atom, the double bond is electron-rich and shows higher reactivity . This compound also contains a hydroxyl group, which can react with a series of resins .
Biochemical Pathways
The biochemical pathways affected by 1,4-Butanediol vinyl ether are primarily related to the synthesis of polymers. For instance, it can be used as a precursor to synthesize electrolyte membranes for fuel cell applications and thermally expandable microspheres . The compound is prepared by reacting acetylene and 1,4-butanediol in the presence of potassium hydroxide and potassium alkoxide catalyst .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature and has a density of 0939 g/mL at 25 °C . It also has a boiling point of 95 °C/20 mmHg . These properties may influence its distribution and elimination in the environment or within a biological system.
Result of Action
The primary result of the action of 1,4-Butanediol vinyl ether is the formation of polymeric structures. It is used as a cross-linking agent, leading to the creation of complex polymeric networks . This makes it a valuable compound in the production of various materials, including electrolyte membranes and thermally expandable microspheres .
Action Environment
The action of 1,4-Butanediol vinyl ether can be influenced by various environmental factors. For instance, the compound should be stored at temperatures less than or equal to 20°C . Additionally, it should be handled with care as it has a flash point of 85 °C and can form explosive concentrations when vapors accumulate . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
特性
IUPAC Name |
4-ethenoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNQNDUEFFFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31244-41-4 | |
| Record name | 1-Butanol, 4-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31244-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044854 | |
| Record name | 4-(Ethenyloxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 4-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Butanol, 4-(ethenyloxy)- | |
CAS RN |
17832-28-9 | |
| Record name | 4-Hydroxybutyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Ethenyloxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(vinyloxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL MONOVINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGM5RZX0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Yes, 1,4-Butanediol vinyl ether (BVE) functions as a monomer in various polymerization reactions. For example, it can be utilized in free radical polymerization to create ion-imprinted interpenetrating polymer network (IPN) gels. [] These gels have shown promise in solid-phase extraction of heavy metal ions like Cu2+, Ni2+, and Zn2+ from water samples. [] Additionally, BVE participates in photopolymerization reactions with other vinyl ethers and oxirane-based resins, particularly in the presence of a photoinitiator and visible light. [] The reactivity of BVE in these systems depends on the specific co-monomers and reaction conditions. []
A: 1,4-Butanediol vinyl ether serves as a key component in modifying the mechanical properties of PMMA. Specifically, a titanium alkoxide complex bearing 1,4-Butanediol vinyl ether ligands (Ti[O(CH2)4OCH=CH2]4) can act as both a ring-opening polymerization (ROP) initiator for ε-caprolactone and a crosslinking agent for poly(n-butyl acrylate) (PBA). [] This dual functionality enables the in situ generation of a crosslinked poly(ε-caprolactone)-PBA network within a PMMA matrix. [] This network structure has been shown to enhance the tensile properties of PMMA. []
A: Yes, kinetic studies have been conducted on polymerization reactions involving 1,4-Butanediol vinyl ether. Research indicates that BVE exhibits a specific reactivity profile when copolymerized with other vinyl ethers and oxiranes in visible-light-curable systems. [] This reactivity, assessed through photodifferential scanning calorimetry, helps determine the suitability of BVE in specific formulations and applications. [] Additionally, studies have investigated the kinetics of ε-caprolactone polymerization using Ti[O(CH2)4OCH=CH2]4 as an initiator. [] These studies provided valuable insights into the reaction mechanism, rate constants, and activation energy, enabling a deeper understanding of the polymerization process and optimization of reaction conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




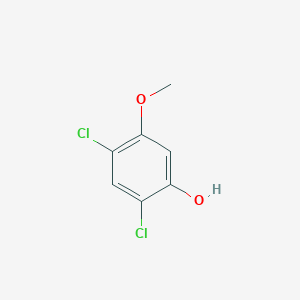

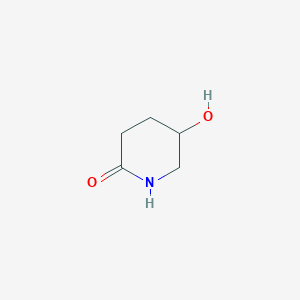
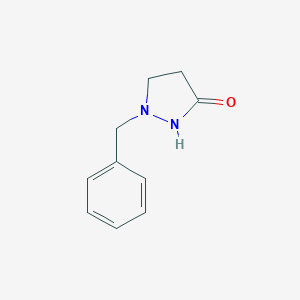
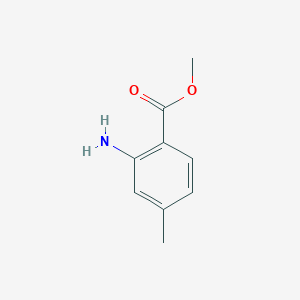
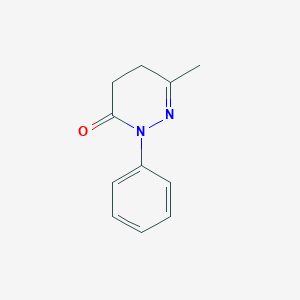
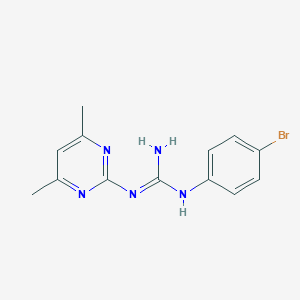

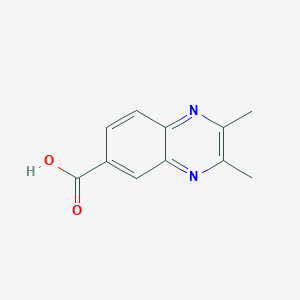
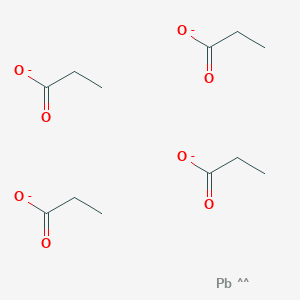

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
